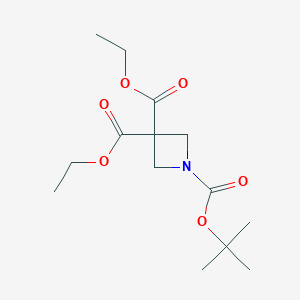

1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O,3-O'-diethyl azetidine-1,3,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO6/c1-6-19-10(16)14(11(17)20-7-2)8-15(9-14)12(18)21-13(3,4)5/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUPJGXEWFMXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20725581 | |

| Record name | 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011479-75-6 | |

| Record name | 1-tert-Butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20725581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYL 1-BOC-AZETIDINE-3-DICARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate is a complex, substituted azetidine scaffold of interest in medicinal chemistry and drug discovery. The azetidine ring is a valued structural motif known to impart favorable physicochemical properties such as enhanced metabolic stability and improved solubility.[1] This guide addresses the notable absence of comprehensive experimental data for this specific molecule in publicly accessible literature. In lieu of reporting established values, this document provides a robust framework for its characterization. It combines theoretical predictions based on its constituent chemical moieties with detailed, field-proven experimental protocols for determining its essential physicochemical properties. This approach is designed to empower researchers to generate the necessary data for drug development pipelines, ensuring a thorough understanding of the molecule's behavior.

Molecular Structure Analysis and Predicted Properties

The structure of this compound (PubChem CID: 57415897) integrates several key functional groups that dictate its overall physicochemical profile.[2] Understanding these components allows for logical prediction of its properties.

-

Azetidine Core: A four-membered saturated nitrogen heterocycle. Its inherent ring strain influences reactivity and conformational preferences.[3]

-

N-tert-butoxycarbonyl (Boc) Group: A common protecting group that significantly increases lipophilicity and removes the basic character of the azetidine nitrogen.

-

Gem-diethyl Ester Groups at C3: Two ethyl ester groups attached to the same carbon atom create a sterically hindered center and contribute significantly to the molecule's polarity and potential for hydrolysis.

Based on this structure, we can predict a range of properties essential for assessing its drug-like potential. These predictions, derived from computational models and analysis of similar structures, provide a baseline for experimental validation.

Table 1: Predicted & Known Physicochemical Properties

| Property | Predicted/Known Value | Source / Method | Significance in Drug Development |

| Molecular Formula | C₁₄H₂₃NO₆ | - | Foundational for all calculations.[4] |

| Molecular Weight | 301.34 g/mol | PubChem | Influences diffusion, bioavailability (Rule of Five).[2][4] |

| CAS Number | 1011479-75-6 | Commercial Supplier | Unique chemical identifier.[4] |

| Calculated LogP | 1.4 | Cactvs 3.4.8.18 | Predicts lipophilicity and membrane permeability.[2] A value of 1.4 suggests moderate lipophilicity. |

| Rotatable Bonds | 7 | Cactvs 3.4.8.18 | Indicates molecular flexibility, which can impact receptor binding and metabolism.[2] |

| Hydrogen Bond Donors | 0 | - | Affects solubility and membrane transport. The absence of donors is notable. |

| Hydrogen Bond Acceptors | 6 (Oxygens) | - | Influences aqueous solubility and interactions with biological targets. |

| Predicted pKa | Not applicable | - | The N-Boc group renders the azetidine nitrogen non-basic. The ester groups are not readily ionizable under physiological conditions. |

| Predicted Solubility | Low to Moderate | Structure-based | The ester groups offer polarity, but the tert-butyl and ethyl groups increase hydrocarbon character, likely resulting in limited aqueous solubility. |

Synthesis and Structural Verification

While a specific synthesis for this exact tricarboxylate is not detailed in the literature, a plausible route can be inferred from established azetidine chemistry. The synthesis of 3,3-disubstituted azetidines often involves intramolecular cyclization or reactions with functionalized precursors.[1][5] A likely approach would involve the reaction of a suitable N-Boc protected azetidine precursor with diethyl malonate or a similar nucleophile.

General Synthetic Workflow

The synthesis of complex azetidine derivatives often begins with a commercially available precursor, followed by functionalization.[6] A key strategy involves building complexity on the strained four-membered ring.[3]

Caption: Experimental workflow for property determination.

Protocol for Solubility Determination

Aqueous solubility is a critical determinant of oral absorption and formulation feasibility. The shake-flask method is the gold standard for this measurement. [7] Method: Shake-Flask (Equilibrium Solubility)

-

Preparation: Prepare a series of vials containing a phosphate buffer solution at a physiologically relevant pH of 7.4.

-

Addition of Compound: Add an excess amount of the solid compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Result: The average concentration from multiple replicates is reported as the equilibrium solubility.

Protocol for Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes. [8][9] Method: Shake-Flask

-

Phase Preparation: Pre-saturate n-octanol with buffered water (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the layers to separate completely. Centrifugation can aid this process.

-

Quantification: Measure the concentration of the compound in both the aqueous and n-octanol phases using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Protocol for Chemical Stability Assessment

Evaluating the stability of a compound under different conditions is crucial for predicting its shelf-life and behavior in biological systems.

Method: pH Stability

-

Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Incubation: Dilute the stock solution into a series of aqueous buffers at different pH values (e.g., pH 2.0, pH 7.4, pH 9.0).

-

Time Points: Incubate the solutions at a controlled temperature (e.g., 37°C). At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each buffer.

-

Analysis: Quench any reaction (if necessary) and analyze the amount of the parent compound remaining using HPLC or LC-MS.

-

Result: Plot the percentage of compound remaining versus time for each pH to determine its degradation kinetics and half-life. The ester groups are the most likely points of hydrolytic instability.

Conclusion and Future Directions

While direct experimental data for this compound is scarce, its physicochemical profile can be reliably predicted and systematically determined. The structural combination of a lipophilic N-Boc group and polar gem-diethyl esters suggests a molecule with balanced properties, making it an intriguing scaffold. The protocols outlined in this guide provide a comprehensive and validated pathway for researchers to generate the essential data needed to advance this compound, or structurally similar ones, through the drug discovery and development process. This systematic characterization is the cornerstone of translating a promising chemical structure into a viable therapeutic candidate.

References

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. (n.d.). National Institutes of Health.

- Predicting the pKa of Small Molecules. (n.d.). Semantic Scholar.

- SAMPL6 physicochemical property prediction challenge (logD, pKa and solubility). (n.d.). GitHub.

- Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA. (2014). PubMed.

- Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. (n.d.). NCBI.

- Computer Prediction of pKa Values in Small Molecules and Proteins. (n.d.). ResearchGate.

- Computer Prediction of pKa Values in Small Molecules and Proteins. (2021). PMC - NIH.

- EXPERIMENTAL AND THEORETICAL DETERMINATION OF PHYSICOCHEMICAL PROPERTIES IN A NOVEL FAMILY OF MICROCIDAL COMPOUNDS. (n.d.). ResearchGate.

- Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- Synthesis of azetidine derivatives. (2000). Google Patents.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.

- Physico-chemical Properties of Solid Drugs: A Review. (n.d.). Asian Journal of Pharmacy and Technology.

- Chapter 1: Physicochemical Properties. (2023). The Royal Society of Chemistry.

- Review of 3-substituted azetidine synthesis methods. (n.d.). Benchchem.

- The azetidines. Recent synthetic developments. (n.d.). ACS Publications.

- 1-tert-butyl 3, 3-diethyl azetidine-1, 3, 3-tricarboxylate, min 97%, 1 gram. (n.d.). cp-labchemicals.com.

- N-Boc-3-azetidine acetic acid. (2025). ChemicalBook.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C14H23NO6 | CID 57415897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. calpaclab.com [calpaclab.com]

- 5. Novel oxaliplatin derivatives with 1-(substituted benzyl)azetidine-3,3-dicarboxylate anions. Synthesis, cytotoxicity, and interaction with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajptonline.com [ajptonline.com]

- 8. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

A Technical Guide to 1-(tert-butoxycarbonyl)-azetidine-3,3-dicarboxylic acid, diethyl ester: A Versatile Scaffold for Drug Discovery

Abstract: The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties and explore novel chemical space. This guide provides a comprehensive technical overview of a specific, highly functionalized derivative: 1-tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate (more systematically named 1-(tert-butoxycarbonyl)-azetidine-3,3-dicarboxylic acid, diethyl ester). We will detail its chemical identity, a robust synthetic pathway with mechanistic considerations, predicted analytical characterization, and its strategic application as a building block, particularly in the burgeoning field of protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds.

The Azetidine Scaffold in Modern Drug Discovery

Saturated heterocycles are foundational components of many approved pharmaceuticals. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest.[1][2] Its growing popularity stems from its unique combination of properties:

-

Structural Rigidity: The strained four-membered ring provides a conformationally restricted scaffold. This rigidity can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[3]

-

Improved Physicochemical Properties: Compared to more lipophilic carbocyclic analogues like cyclobutane, the polar nitrogen atom in the azetidine ring often enhances aqueous solubility and can serve as a hydrogen bond acceptor.[4][5]

-

Novel Chemical Space: Azetidines act as valuable bioisosteres for other common groups, allowing chemists to modulate properties and escape patent-protected chemical space.[6]

Specifically, 3,3-disubstituted azetidines are attractive design elements because they introduce a quaternary center that projects substituents along well-defined vectors, making them ideal as linker motifs or core fragments in drug candidates.[7]

Compound Identification and Physicochemical Properties

The subject of this guide is a specific N-Boc protected, 3,3-disubstituted azetidine derivative. Its nomenclature can be ambiguous, but the most precise representation corresponds to the structure derived from the reaction of diethyl malonate.

Structure:

| Identifier | Value | Source |

| Primary Name | This compound | [8][9] |

| Systematic Name | 1,3,3-Azetidinetricarboxylic acid, 1-(1,1-dimethylethyl) 3,3-diethyl ester | [9] |

| Common Synonym | Diethyl 1-Boc-azetidine-3,3-dicarboxylate | [9] |

| CAS Number | 1011479-75-6 | [8][9][10] |

| Molecular Formula | C₁₄H₂₃NO₆ | [8][9] |

| Molecular Weight | 301.34 g/mol | [8][9] |

| PubChem CID | 57415897 | [9] |

| EC Number | 811-618-2 | [9] |

Synthesis and Mechanistic Insights

The synthesis of 3,3-disubstituted azetidines like this target molecule typically relies on the intramolecular cyclization of an acyclic precursor. A highly efficient and logical approach is the double alkylation of a malonic ester derivative with a nitrogen-containing bis-electrophile.

Proposed Synthetic Pathway:

The key transformation is the reaction between diethyl malonate and a protected nitrogen mustard equivalent, such as N-Boc-bis(2-chloroethyl)amine or, more commonly, an in-situ activated precursor like N-Boc-diethanolamine.

Causality and Experimental Choices:

-

N-Protection: The azetidine nitrogen must be protected to prevent it from acting as a competing nucleophile during the alkylation steps. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions required for malonate deprotonation and its clean, acid-labile removal later if needed.

-

Activation of Hydroxyls: N-Boc diethanolamine is a stable and common starting material. Its hydroxyl groups are poor leaving groups and must be converted into better ones, such as tosylates or mesylates, or converted to halides. Activation with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine is a standard and effective method.

-

Malonate Anion Formation: Diethyl malonate is deprotonated using a strong, non-nucleophilic base to form the nucleophilic enolate. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the malonate, driving the reaction forward. The reaction is typically performed in an aprotic polar solvent like THF or DMF to solvate the cation and anion.

-

Intramolecular Cyclization: The reaction proceeds via two sequential Sɴ2 reactions. The first alkylation forms a linear intermediate. The second, intramolecular alkylation is entropically favored and forms the desired four-membered azetidine ring.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Azetidines of pharmacological interest [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines - Enamine [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | C14H23NO6 | CID 57415897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CAS#:1011479-75-6 | 1-O-tert-butyl 3-O,3-O'-diethyl azetidine-1,3,3-tricarboxylate | Chemsrc [chemsrc.com]

The Rising Star in Scaffolding: A Technical Guide to Substituted Azetidines as Bioisosteres in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics with improved efficacy and developability, medicinal chemists are increasingly turning their attention to three-dimensional (3D) saturated heterocyclic scaffolds. Among these, the four-membered azetidine ring has emerged as a powerful and versatile bioisostere. Its unique combination of structural rigidity, inherent polarity, and metabolic stability offers a compelling alternative to more traditional moieties.[1][2][3] This in-depth technical guide, designed for researchers and drug development professionals, will explore the multifaceted role of substituted azetidines in modern drug discovery. We will delve into the synthetic strategies for accessing these strained yet valuable building blocks, dissect the profound impact of substitution on their physicochemical and pharmacological properties, and showcase their successful application as bioisosteres for a range of common functional groups through compelling case studies.

Introduction: Beyond Flatland – The Imperative for 3D Scaffolds and the Allure of Azetidine

The historical over-reliance on flat, aromatic structures in drug design has often led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The concept of "escaping flatland" advocates for the incorporation of sp³-rich, three-dimensional scaffolds to explore new chemical space and enhance molecular properties.[4] Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[5] Substituted azetidines have gained significant traction as bioisosteres due to their ability to mimic the spatial arrangement of larger or more flexible groups while introducing beneficial physicochemical characteristics.[2]

The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, is a key determinant of its reactivity and conformational behavior.[6] This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, provides a unique balance of stability and controlled reactivity, making azetidines amenable to diverse synthetic manipulations.[6][7]

Navigating the Synthetic Maze: Accessing Substituted Azetidines

Historically, the synthesis of substituted azetidines has been perceived as challenging due to the inherent ring strain.[8][9] However, recent advancements in synthetic methodology have provided a robust toolkit for medicinal chemists to access a wide array of functionalized azetidines.

Core Synthetic Strategies

Several primary strategies are employed for the construction and functionalization of the azetidine ring:

-

Intramolecular Cyclization: This classical approach involves the formation of the C-N bond from a suitably functionalized acyclic precursor, such as a γ-amino halide or alcohol.[10] While conceptually simple, this method can be hampered by competing elimination reactions.

-

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, offers a direct route to substituted azetidines.[9] Recent developments in photochemistry and catalysis have expanded the scope and efficiency of this transformation.

-

Ring Expansion and Contraction: Ring expansion of aziridines and ring contraction of larger heterocycles, such as pyrrolidines, provide alternative pathways to the azetidine core.[11][12]

-

Functionalization of Pre-existing Azetidine Rings: Direct modification of the azetidine scaffold, particularly at the 3-position, is a powerful strategy for rapidly generating diverse analogs.[1][13]

Caption: Key synthetic routes to substituted azetidines.

Experimental Protocol: Synthesis of a 3-Substituted Azetidine Derivative

The following protocol outlines a general procedure for the synthesis of a 3-substituted azetidine via the functionalization of a pre-existing azetidine ring, a common strategy in medicinal chemistry.

Objective: To synthesize tert-butyl 3-phenylazetidine-1-carboxylate.

Materials:

-

tert-butyl 3-oxoazetidine-1-carboxylate

-

Phenylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous tetrahydrofuran (THF)

-

Triethylsilane

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Grignard Addition: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude tertiary alcohol.

-

Reduction: Dissolve the crude alcohol in DCM and cool to 0 °C. Add triethylsilane (3.0 eq) followed by the dropwise addition of TFA (5.0 eq).

-

Reaction Monitoring: Stir the reaction at room temperature for 4 hours. Monitor the reaction by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

-

Purification: Separate the layers and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl 3-phenylazetidine-1-carboxylate.

The Azetidine Advantage: Impact on Physicochemical and Pharmacological Properties

The incorporation of a substituted azetidine as a bioisostere can profoundly and beneficially alter the properties of a lead compound.

| Property | Impact of Azetidine Incorporation | Rationale |

| Solubility | Generally Increased | The nitrogen atom can act as a hydrogen bond acceptor, and the overall reduced lipophilicity compared to larger carbocyclic or heterocyclic analogs contributes to improved aqueous solubility.[2][14] |

| Lipophilicity (logP) | Generally Decreased | The replacement of carbon atoms with a more polar nitrogen atom, and the compact nature of the four-membered ring, typically leads to a reduction in lipophilicity.[10][15] |

| Metabolic Stability | Generally Increased | The strained ring system can be less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible acyclic or larger ring systems.[1][16][17] |

| Conformational Rigidity | Increased | The four-membered ring restricts the conformational freedom of the molecule, which can lead to a more favorable entropy of binding to the target protein.[18][19] |

| Three-Dimensionality (Fsp³) | Increased | The introduction of a saturated, non-planar ring increases the fraction of sp³-hybridized carbon atoms, enhancing the three-dimensional character of the molecule.[20] |

Azetidines in Action: Bioisosteric Replacement Strategies and Case Studies

Substituted azetidines have been successfully employed as bioisosteres for a variety of common structural motifs in drug discovery.

Azetidine as a Bioisostere for Piperidine and Pyrrolidine

Larger saturated nitrogen heterocycles like piperidine and pyrrolidine are common in drug candidates. However, they can contribute to high lipophilicity and potential metabolic liabilities. Azetidines can serve as smaller, more polar mimics, maintaining the key nitrogen interaction while improving overall properties.[2][21]

Caption: Azetidine as a compact bioisostere for piperidine.

Case Study: Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonists

Researchers at AstraZeneca successfully replaced a piperidine core in an MCHr1 antagonist with a 1,3-disubstituted azetidine.[15] This modification led to a significant reduction in lipophilicity while preserving the necessary pharmacophoric interactions, resulting in a compound with more favorable CNS properties.[15]

Azetidine as a Bioisostere for Aromatic and Heteroaromatic Rings

In certain contexts, the rigid, three-dimensional structure of a substituted azetidine can project substituents in a manner that mimics the vectors of a substituted aromatic ring. This can be a valuable strategy for improving solubility and metabolic stability while maintaining target engagement.

Case Study: STAT3 Inhibitors

In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a proline-based lead compound was optimized by replacing the five-membered pyrrolidine ring with a smaller, more rigid azetidine ring.[22] This led to a significant improvement in potency, with some azetidine-based analogs exhibiting sub-micromolar activity.[22][23]

Azetidine as a Bioisostere for Carbonyl Groups and Amides

The polar nature of the C-N bonds and the overall geometry of the azetidine ring can allow it to act as a bioisostere for carbonyl groups or conformationally constrained amides. This can be particularly useful for improving metabolic stability against hydrolysis.

Challenges and Future Directions

Despite the significant progress in azetidine chemistry, challenges remain. The synthesis of certain substitution patterns, particularly at the 2-position, can still be complex.[24] Furthermore, the inherent strain of the ring can, in some cases, lead to unexpected chemical instability.[25]

Future research will likely focus on the development of more efficient and stereoselective synthetic methods for accessing a wider diversity of substituted azetidines. The continued exploration of azetidines as bioisosteres for other functional groups and their incorporation into novel drug modalities, such as PROTACs and covalent inhibitors, represents an exciting frontier in drug discovery.

Conclusion

Substituted azetidines have firmly established themselves as valuable and versatile building blocks in the medicinal chemist's toolbox. Their unique structural and physicochemical properties make them powerful bioisosteres for a range of common functional groups, enabling the optimization of lead compounds with improved solubility, metabolic stability, and three-dimensionality. As synthetic methodologies continue to advance, the strategic application of substituted azetidines is poised to play an increasingly important role in the design and development of the next generation of therapeutics.

References

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: [Link])

-

Azetidines of pharmacological interest - PubMed. (URL: [Link])

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (URL: [Link])

-

Methods for the Synthesis of Substituted Azetines | Organic Letters - ACS Publications. (URL: [Link])

-

Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchGate. (URL: [Link])

-

Examples of biologically active drug leads containing azetidine[³] - ResearchGate. (URL: [Link])

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (URL: [Link])

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (URL: [Link])

-

Synthesis of Azetidines. (URL: [Link])

-

(PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (URL: [Link])

-

Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (URL: [Link])

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC - NIH. (URL: [Link])

-

a) Marketed drugs containing 1,3‐substituted azetidine scaffolds.... - ResearchGate. (URL: [Link])

-

Structure of azetidine‐containing compounds found in nature - ResearchGate. (URL: [Link])

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. (URL: [Link])

-

Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (URL: [Link])

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF - ResearchGate. (URL: [Link])

-

Structures of some azetidine‐based drugs | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Configuration and conformation of substituted azetidines | Semantic Scholar. (URL: [Link])

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - NIH. (URL: [Link])

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (URL: [Link])

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (URL: [Link])

-

Drugs containing an azetidine core. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks. (URL: [Link])

-

Bioisosteres of Common Functional Groups. (URL: [Link])

-

Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC - NIH. (URL: [Link])

-

Azetidine - Wikipedia. (URL: [Link])

-

Organic Letters Journal - ACS Publications - American Chemical Society. (URL: [Link])

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - eScholarship. (URL: [Link])

-

Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (URL: [Link])

-

Methods for the Synthesis of Substituted Azetines | Organic Letters - ACS Publications. (URL: [Link])

-

Preparation of 2‐substituted azetidines via C−H arylation. - ResearchGate. (URL: [Link])

-

LSZ - Wikipedia. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Azetidines [manu56.magtech.com.cn]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Azetidines - Enamine [enamine.net]

- 19. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. chemrxiv.org [chemrxiv.org]

- 25. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of Strained Four-Membered Azaheterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Four-membered azaheterocycles, particularly azetidines and azetidin-2-ones (β-lactams), represent a class of privileged structures in medicinal chemistry and organic synthesis.[1][2][3] Their inherent ring strain, estimated at approximately 25.4 kcal/mol for azetidine, is the primary driver of their unique reactivity, positioning them between the highly reactive aziridines and the more stable pyrrolidines.[1] This guide provides an in-depth analysis of the core reactive pathways of these strained systems. It delves into the mechanistic underpinnings of their ring-opening reactions, cycloadditions, and rearrangements, explaining the causal factors behind experimental designs. By synthesizing foundational principles with field-proven insights, this document serves as a technical resource for leveraging the strain-driven reactivity of four-membered azaheterocycles in the rational design and synthesis of complex molecules.

The Principle of Ring Strain: The Engine of Reactivity

The reactivity of four-membered azaheterocycles is fundamentally governed by the concept of ring strain, a composite of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions). This stored potential energy provides a thermodynamic driving force for reactions that lead to ring cleavage, thereby relieving the strain.[1][4] Unlike their three-membered aziridine cousins, azetidines possess greater stability, allowing for easier handling and isolation while still being sufficiently activated for a diverse range of chemical transformations.[1][5][6] This balance is critical in multistep syntheses where the azetidine core must remain intact through various stages before a planned ring-opening or functionalization event.

The nitrogen atom within the ring introduces further complexity. Its lone pair of electrons can act as a nucleophile or base, and its ability to be protonated or coordinated to a Lewis acid is a primary strategy for activating the ring towards nucleophilic attack.[7]

Core Reactive Pathways of Azetidines

The synthetic utility of azetidines is largely realized through reactions that leverage their inherent strain. These can be broadly categorized into ring-opening reactions, cycloadditions, and rearrangements.

Nucleophilic Ring-Opening Reactions

Nucleophilic ring-opening is the most common and synthetically valuable transformation of azetidines.[8] The reaction involves the attack of a nucleophile on one of the ring carbons, leading to C-N bond cleavage. The regioselectivity and stereochemistry of this process are highly dependent on the activation method, the nature of the nucleophile, and the substitution pattern of the azetidine ring.

Activation is Key: Direct nucleophilic attack on a neutral azetidine is often slow. Therefore, activation of the nitrogen is paramount. Two primary strategies are employed:

-

Brønsted or Lewis Acid Catalysis: Protonation or coordination of a Lewis acid to the azetidine nitrogen enhances the ring's electrophilicity, making the ring carbons more susceptible to nucleophilic attack.[7][9][10] Lanthanide triflates, such as La(OTf)₃, have proven effective in catalyzing the intramolecular aminolysis of epoxides to form azetidines, which can subsequently be opened.[9] Cooperative Brønsted/Lewis acid catalysis has also been used to open azetidines with organotrifluoroborates.[10][11]

-

Formation of Azetidinium Ions: Quaternization of the nitrogen atom with an alkylating agent (e.g., methyl triflate) forms a highly reactive azetidinium ion, which readily undergoes ring-opening even with weak nucleophiles.[7]

The choice of catalyst is a critical experimental decision. For instance, in reactions involving acid-sensitive functional groups, a milder Lewis acid might be selected over a strong Brønsted acid to prevent undesired side reactions.

Workflow: Lewis Acid-Catalyzed Ring Opening

Caption: General workflow for Lewis acid-mediated azetidine ring opening.

Cycloaddition Reactions

While less common than ring-opening, cycloaddition reactions involving azetidine derivatives, particularly unsaturated azetines, provide powerful routes to complex fused heterocyclic systems.[12]

-

[2+2] Cycloadditions: The Staudinger synthesis, the [2+2] cycloaddition of a ketene and an imine, is the most famous method for constructing the azetidin-2-one (β-lactam) ring.[13][14] The stereochemical outcome (cis vs. trans) is influenced by reaction conditions and the nature of the reactants.[13][15] More recently, visible-light-mediated intermolecular aza Paternò-Büchi reactions have been developed for the synthesis of highly functionalized azetidines from oximes and alkenes.[16]

-

[3+2] and [4+2] Cycloadditions: Azetines, the unsaturated analogues of azetidines, can participate as dienophiles or dipolarophiles in cycloaddition reactions to rapidly build molecular complexity.[12]

-

[6+2] Cycloadditions: 2-Vinylazetidines have been shown to react with benzyne in a catalyst-free [6+2] cycloaddition to furnish synthetically useful 1-benzazocine derivatives.[17][18] This reaction proceeds via a zwitterionic intermediate after the initial nucleophilic attack of the azetidine nitrogen on the benzyne.[17]

Rearrangements and Ring Expansions

Thermal and photochemical rearrangements offer alternative pathways to leverage the strain of the azetidine ring. These reactions can lead to the formation of larger, more complex heterocyclic structures.

-

Thermal Rearrangements: Thermal isomerization of aziridines can be used to synthesize azetidines.[19] Furthermore, certain substituted azetidines can undergo thermally induced ring-expansions.[20]

-

Photochemical Reactions: Photochemical [2+2] cycloadditions are a key method for forming azetidine rings.[16][21] Additionally, photolysis can be used to generate reactive intermediates from azetidine precursors that undergo subsequent transformations. For example, the photochemical reaction of vinylazetidines with Fischer carbene complexes leads to the formation of azocinones via a [6+2] cycloaddition.[22]

The Unique Reactivity of Azetidin-2-ones (β-Lactams)

The introduction of a carbonyl group at the 2-position creates the β-lactam ring, a cornerstone of antibiotic chemistry.[2][23] The reactivity of this scaffold is dominated by the strained amide bond.

Due to the geometric constraints of the four-membered ring, the nitrogen atom cannot achieve the ideal trigonal planar geometry required for optimal amide resonance.[14] This lack of delocalization increases the ketone-like character of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened electrophilicity is the basis for the mechanism of action of penicillin and other β-lactam antibiotics, which involves the acylation of bacterial penicillin-binding proteins (PBPs).[14]

Beyond their antibiotic properties, β-lactams are versatile synthetic intermediates.[23][24] The strained ring can be opened by a variety of nucleophiles (e.g., hydrolysis, aminolysis, reduction) to provide access to β-amino acids, peptides, and other valuable nitrogen-containing compounds.[15][23]

Mechanism: Nucleophilic Acyl Substitution on a β-Lactam

Caption: Nucleophilic attack and ring opening of a β-lactam.

Factors Influencing Reactivity: A Guide to Experimental Design

The outcome of reactions involving four-membered azaheterocycles is a delicate interplay of several factors. A priori consideration of these elements is crucial for successful reaction design.

| Factor | Influence on Reactivity & Causality | Example Application |

| N-Substituent | An electron-withdrawing group (e.g., sulfonyl, tosyl) on the nitrogen increases the electrophilicity of the ring carbons, facilitating nucleophilic attack. It also stabilizes potential anionic intermediates. | N-tosylazetidines are common substrates for ring-opening reactions with organocuprates or organotrifluoroborates.[1][10] |

| C-Substituents | Steric hindrance at the carbon atoms can dictate the regioselectivity of nucleophilic attack, with the nucleophile preferentially attacking the less hindered carbon. Electronic effects (e.g., an adjacent phenyl group) can stabilize carbocationic intermediates, potentially switching the mechanism from SN2 to SN1. | In 2-aryl-substituted azetidines, ring-opening often occurs at the benzylic position due to stabilization of the positive charge in the transition state.[1] |

| Catalyst Choice | Lewis acids activate the ring by coordinating to nitrogen.[7] Transition metals (e.g., Palladium, Copper) can catalyze C-H amination to form azetidines or participate in cross-coupling reactions involving ring-opening.[1][25][26] | Palladium-catalyzed intramolecular C-H amination is a modern method for synthesizing functionalized azetidines.[1] |

| Solvent | The polarity of the solvent can significantly impact reaction rates and selectivity. Polar solvents may stabilize charged intermediates, while nonpolar solvents may favor concerted pathways.[7] | In certain enantioselective ring-openings, ethereal solvents like 2-MeTHF provided better selectivity than highly polar alternatives.[7][27] |

| Temperature | Higher temperatures can provide the necessary activation energy for ring-opening or rearrangement reactions that are sluggish at room temperature.[7] | Thermal isomerization of aziridines to azetidines often requires refluxing in a high-boiling solvent like DMSO.[19] |

Case Study: Protocol for Diastereoselective Reduction of a β-Lactam

This protocol describes the sodium borohydride-promoted reduction of a C-3 functionalized azetidin-2-one to the corresponding 2,3-disubstituted azetidine, a transformation that must carefully balance the reduction of the carbonyl against the potential for reductive ring cleavage.[19]

Objective: To achieve a diastereoselective reduction of the β-lactam carbonyl to a secondary alcohol, which can then be converted to the corresponding azetidine.

Methodology:

-

Reaction Setup: To a solution of the C-3 functionalized azetidin-2-one (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C under a nitrogen atmosphere, add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise over 15 minutes.

-

Causality: The use of a protic solvent is crucial as it participates in the reaction mechanism. The low temperature helps to control the reaction rate and improve diastereoselectivity by minimizing side reactions.

-

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Quenching: The reaction is carefully quenched by the slow addition of acetone or a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy excess NaBH₄.

-

Workup: The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Causality: The aqueous workup removes inorganic salts and any remaining water-soluble components.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2,3-disubstituted azetidine.

-

Self-Validation: The diastereoselectivity of the product can be determined by ¹H NMR analysis, observing the coupling constants between the protons at C-2 and C-3.

-

Conclusion and Future Outlook

The strained four-membered azaheterocycle is a powerful and versatile scaffold in modern organic chemistry. Its reactivity, driven by controllable strain release, provides access to a vast chemical space of nitrogen-containing molecules, including valuable amino acids, alkaloids, and peptidomimetics.[3][19][23] The development of new catalytic systems—including Lewis acids, transition metals, and photocatalysts—continues to expand the synthetic toolbox for manipulating these rings with ever-increasing precision and efficiency.[1][9][16] For drug development professionals, the azetidine ring serves not only as a reactive intermediate but also as a desirable structural motif that can enhance properties like solubility and metabolic stability, or act as a bioisosteric replacement for other common rings.[28] As our understanding of catalysis and reaction mechanisms deepens, the strategic application of strained azaheterocycles is set to play an even more significant role in the rapid construction of complex, high-value molecules.

References

-

Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Jacobsen, E. N., et al. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Available at: [Link]

-

Various Authors. (2016). Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

-

Chen, J., et al. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Europe PMC. (2024). Available at: [Link]

-

Sweeney, J. B., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

-

Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Various Authors. (2018). Transition Metal Aziridination Catalysts. ResearchGate. Available at: [Link]

-

Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Available at: [Link]

-

Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. PMC - NIH. Available at: [Link]

-

May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. Available at: [Link]

-

Schindler, C. S., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. Available at: [Link]

-

Various Authors. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

-

Various Authors. (2013). Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]

-

Various Authors. (2021). Azetidines of pharmacological interest. PubMed. Available at: [Link]

-

Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. (2019). Available at: [Link]

-

Various Authors. (2021). Formation of Four-Membered Heterocycles. ResearchGate. Available at: [Link]

-

Al-Harrasi, A., et al. (2012). Cycloaddition Reaction of 2-Vinylazetidines with Benzyne: A Facile Access to 1-Benzazocine Derivatives. ACS Publications. Available at: [Link]

-

β-Lactam. Wikipedia. Available at: [Link]

-

Cycloaddition reaction of 2-vinylazetidines with benzyne: a facile access to 1-benzazocine derivatives. PubMed. (2012). Available at: [Link]

-

Photochemical Approaches to Azetidines. Nottingham ePrints. (2022). Available at: [Link]

-

Lu, G. (2008). Syntheses of Azetidines and Azetidin-2-ones. Literature Seminar. Available at: [Link]

-

Couty, F. (2016). Editorial: Strained Aza-Heterocycles in Synthesis. PMC - NIH. Available at: [Link]

-

Page, M. I. (2025). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Royal Society of Chemistry. Available at: [Link]

-

Various Authors. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. Available at: [Link]

-

Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties. Mini Reviews in Medicinal Chemistry. Available at: [Link]

-

May, J. A., & Nguyen, T. N. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. ACS Publications. Available at: [Link]

-

Lin, X., et al. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

-

Various Authors. (2021). Transition Metal Catalyzed Azidation Reactions. MDPI. Available at: [Link]

-

Banik, B. K. (2020). Beta Lactams and Products. Encyclopedia.pub. Available at: [Link]

-

A ring expansion strategy towards diverse azaheterocycles. ResearchGate. Available at: [Link]

-

Previous strategies towards azetidines and this approach. ResearchGate. Available at: [Link]

-

Photochemical synthesis of azetidines. ResearchGate. Available at: [Link]

-

Schindler, C. S., et al. (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ChemRxiv. Available at: [Link]

-

Various Authors. (2023). Photosensitized [4+2]- and [2+2]-Cycloaddition Reactions of N-Sulfonylimines. PMC - NIH. Available at: [Link]

-

Sierra, M. A., et al. (2014). The photochemical reaction of vinylaziridines and vinylazetidines with chromium(0) and molybdenum(0) (Fischer) carbene complexes. PubMed. Available at: [Link]

-

Various Authors. (1969). Aziridines. XXIV. Reactions of derivatives of 2-vinylaziridine. The Journal of Organic Chemistry. Available at: [Link]

-

Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. Available at: [Link]

-

Couty, F., et al. (2022). Switchable reactivity of 2-Azetines: Ionic versus radical pathway for accessing β-aminocarbonyls and 2,3-disubstituted azetidin. ChemRxiv. Available at: [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Editorial: Strained Aza-Heterocycles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. β-Lactam - Wikipedia [en.wikipedia.org]

- 15. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cycloaddition reaction of 2-vinylazetidines with benzyne: a facile access to 1-benzazocine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 20. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. The photochemical reaction of vinylaziridines and vinylazetidines with chromium(0) and molybdenum(0) (Fischer) carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Highly reactive 4-membered ring nitrogen-containing heterocycles: Synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate: A Novel Building Block for Targeted Protein Degradation

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are heterobifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] The rational design of these degraders is a complex multiparameter optimization challenge, with the linker component playing a critical role in dictating the efficacy, selectivity, and physicochemical properties of the final molecule.[3] This technical guide introduces 1-Tert-butyl 3,3-diethyl azetidine-1,3,3-tricarboxylate , a novel and versatile building block for the synthesis of advanced protein degraders. We will provide a comprehensive overview of its synthesis, its strategic incorporation into PROTACs as a constrained linker, and a detailed guide to the experimental validation of the resulting degraders. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the field of targeted protein degradation.

Introduction: The Critical Role of the Linker in PROTAC Design

PROTACs are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for subsequent polyubiquitination and proteasomal degradation of the POI.[5] While significant effort is often focused on the optimization of the POI and E3 ligase ligands, the linker is far from being a passive spacer. Its length, rigidity, and chemical composition are critical determinants of ternary complex stability and the overall degradation efficiency of the PROTAC.[3]

The introduction of rigid structural motifs into the linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[6] Azetidine scaffolds, with their inherent ring strain and defined three-dimensional geometry, have emerged as valuable components in medicinal chemistry for imparting conformational constraint.[7][8] The gem-disubstituted pattern of This compound offers a unique opportunity to create a rigid linker with defined exit vectors for the attachment of POI and E3 ligase ligands.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis leverages the reactivity of diethyl malonate and involves the formation of a key diol intermediate, followed by a double substitution and cyclization to form the azetidine ring.

Caption: Proposed synthetic workflow for the target building block.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl bis(hydroxymethyl)malonate [9]

-

To a stirred solution of diethyl malonate (1.0 eq) in a suitable solvent (e.g., ethanol), add paraformaldehyde (2.2 eq) and a catalytic amount of a weak base such as potassium carbonate (K₂CO₃).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl bis(hydroxymethyl)malonate, which can be purified by column chromatography.

Step 2: Synthesis of Diethyl bis(tosyloxymethyl)malonate

-

Dissolve diethyl bis(hydroxymethyl)malonate (1.0 eq) in anhydrous pyridine and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with ice-water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of this compound

-

In a sealed reaction vessel, dissolve diethyl bis(tosyloxymethyl)malonate (1.0 eq) in a polar aprotic solvent such as acetonitrile.

-

Add tert-butylamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 24-48 hours, monitoring the formation of the azetidine ring by LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, This compound .

Application as a Protein Degrader Building Block: A Hypothetical Case Study

To illustrate the utility of This compound , we will outline its hypothetical incorporation into a PROTAC targeting the Bromodomain-containing protein 4 (BRD4) for degradation via recruitment of the von Hippel-Lindau (VHL) E3 ligase. The azetidine core will serve as a rigid linker connecting a JQ1-based ligand for BRD4 and a hydroxyproline-based ligand for VHL.

Rationale for Use

The gem-diethyl ester groups on the azetidine ring provide steric bulk, which can enforce a more defined conformation of the linker.[] This conformational rigidity is hypothesized to pre-organize the PROTAC for optimal binding to both BRD4 and VHL, potentially enhancing the stability of the ternary complex and leading to more efficient degradation.[3] The Boc-protected nitrogen allows for straightforward deprotection and subsequent coupling to an E3 ligase ligand, while one of the ethyl esters can be selectively hydrolyzed to provide a carboxylic acid handle for attachment to the POI ligand.

PROTAC Synthesis Workflow

Caption: Synthetic scheme for a hypothetical BRD4 degrader.

Experimental Validation of the Resulting PROTAC

A rigorous and systematic evaluation is crucial to characterize the biological activity of the newly synthesized PROTAC. The following experimental workflows are designed to assess its ability to induce the degradation of BRD4.

Workflow for PROTAC Evaluation

Caption: A systematic approach to validating PROTAC efficacy.

Detailed Methodologies

4.2.1. Ternary Complex Formation: Surface Plasmon Resonance (SPR) [11][12]

This assay will quantify the binding affinities of the PROTAC to its individual targets and assess the stability of the ternary complex.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit

-

Recombinant VHL/Elongin B/Elongin C (VBC) complex

-

Recombinant BRD4 bromodomain 1 (BD1)

-

Synthesized PROTAC

-

Running buffer (e.g., HBS-EP+)

-

-

Protocol:

-

Immobilize the VBC complex onto the sensor chip surface via amine coupling.

-

Perform binary interaction analysis by injecting a series of concentrations of the PROTAC over the immobilized VBC to determine the KD.

-

Similarly, immobilize BRD4(BD1) and inject the PROTAC to determine its binary KD for the target protein.

-

To assess ternary complex formation, inject a constant concentration of BRD4(BD1) mixed with a range of PROTAC concentrations over the immobilized VBC surface.

-

Analyze the sensorgrams to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for the ternary complex.

-

Calculate the cooperativity factor (α) to understand the stability of the ternary complex.

-

4.2.2. Cellular Degradation: Western Blot Analysis [1][13]

This semi-quantitative assay will visualize the reduction in BRD4 protein levels in cells treated with the PROTAC.

-

Materials:

-

Human cell line expressing BRD4 (e.g., HeLa or HEK293)

-

Cell culture reagents

-

Synthesized PROTAC and vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies (anti-BRD4, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control for a fixed time (e.g., 24 hours).

-

For a time-course experiment, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Quantify total protein concentration using a BCA assay.

-

Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against BRD4 and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize BRD4 levels to the loading control.

-

4.2.3. Quantitative Cellular Degradation: HiBiT Assay [14][15]

This luminescence-based assay provides a quantitative and kinetic measurement of protein degradation in live cells.

-

Materials:

-

CRISPR/Cas9-engineered cell line with a HiBiT tag knocked into the endogenous BRD4 locus

-

LgBiT protein

-

Nano-Glo® Live Cell Reagent

-

Luminometer

-

-

Protocol:

-

Plate the HiBiT-BRD4 cells in a white, clear-bottom 96-well plate.

-

Add the Nano-Glo® Live Cell Reagent to the cells and incubate to allow for substrate equilibration.

-

Add serial dilutions of the PROTAC to the wells.

-

Measure luminescence at various time points using a plate-reading luminometer.

-

Normalize the data to vehicle-treated cells to determine the percentage of BRD4 degradation.

-

Plot the data to determine key degradation parameters such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

Data Presentation and Interpretation

The data generated from the above assays should be presented in a clear and concise manner to facilitate interpretation and decision-making for further optimization.

Table 1: Biophysical and Cellular Activity of the Hypothetical BRD4 Degrader

| Parameter | Value | Method |

| Binary Binding Affinity | ||

| KD (PROTAC to BRD4(BD1)) | [Value] nM | SPR |

| KD (PROTAC to VBC) | [Value] nM | SPR |

| Ternary Complex | ||

| KD (Ternary Complex) | [Value] nM | SPR |

| Cooperativity (α) | [Value] | SPR |

| Cellular Degradation | ||

| DC₅₀ | [Value] nM | HiBiT Assay |

| Dₘₐₓ | [Value] % | HiBiT Assay |

Conclusion and Future Directions

This compound represents a promising new building block for the construction of next-generation protein degraders. Its rigid, gem-disubstituted azetidine core offers a strategic advantage in the design of conformationally constrained linkers, which can lead to enhanced ternary complex stability and improved degradation efficacy. The proposed synthetic route provides a practical approach to its preparation, and the detailed experimental workflows offer a robust framework for the evaluation of PROTACs derived from this novel scaffold. Future work should focus on the synthesis and evaluation of a diverse library of degraders incorporating this building block to fully explore its potential in targeting a wide range of disease-relevant proteins.

References

- BenchChem. (2025). Application Notes and Protocols for Measuring Ternary Complex Formation Using Surface Plasmon Resonance (SPR). BenchChem.

- BenchChem. (2025).

- BenchChem. (2025).

- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed.

- Promega Corporation. (n.d.). Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins #AN331.

- Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505–516.

- Morressier. (2019). Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols. Morressier.

- BenchChem. (2025). Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)

- An, S., & Fu, L. (2022).

- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes. Aragen Life Sciences.

- Tang, W., & Wang, J. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. ACS Chemical Biology, 15(6), 1404-1416.

- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). PROTACs-on-PROTACs.

- A New In-Silico Approach for PROTAC Design and Quantitative Rationalization of PROTAC mediated Ternary Complex Form

- Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Aragen Life Sciences.

- Vigevani, A., & Gallo, G. (1967). PMR spectra and conformation of some four‐membered rings containing one nitrogen atom. 2‐Azetidinones, 2‐azetidinethiones and 1‐azetines. Journal of Heterocyclic Chemistry, 4(4), 583-587.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2023). The Journal of Organic Chemistry.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.

- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2023). PMC.

- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2025). The Journal of Organic Chemistry.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal.

- LifeSensors. (n.d.).

- An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. (2022). STAR Protocols.

- Assays and technologies for developing proteolysis targeting chimera degraders. (2020). PMC.

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-261.

- 2BScientific. (n.d.). Ten Tips for Successful Westerns. 2BScientific.

- o2h discovery. (2024).

- Bio-Rad. (n.d.).

- LifeSensors. (n.d.).

- PROTAC-Induced Proteolytic Targeting. (2012). Methods in Molecular Biology.

- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal.

- Surface Plasmon Resonance-Based Characterization of PROTAC-Induced Ternary Complexes Involving CDK2 and CRBN-DDB1. (2024). International Journal of Pharmaceutical Sciences.

- Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3. (2020). Current Protocols in Chemical Biology.

- Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. (2018). ACS Chemical Biology.

- Promega Corporation. (n.d.). Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation.

- Casement, R., et al. (n.d.). Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee.

- Characteristic roadmap of linker governs the rational design of PROTACs. (2023). Signal Transduction and Targeted Therapy.

- Novel approaches for the rational design of PROTAC linkers. (2020).

- E3 ligase ligand optimization of Clinical PROTACs. (2022). Frontiers in Chemistry.

- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (1993). Journal of the Chemical Society, Perkin Transactions 1.

- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018). HETEROCYCLES.

- BenchChem. (2025).

- Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). Journal of Medicinal Chemistry.

- Impact of linker length on the activity of PROTACs. (2010). Bioorganic & Medicinal Chemistry Letters.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)

- Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malon

- Organic Syntheses. (n.d.). diethyl bis(hydroxymethyl)

- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2021). Journal of Medicinal Chemistry.

- Sigma-Aldrich. (n.d.). 1-Boc-azetidine-3-carboxylic acid. Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-rad.com [bio-rad.com]

- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel 3,3-disubstituted azetidines for medicinal chemistry: Divergent catalytic functionalization of 3-aryl-3-azetidinols [morressier.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. promega.com [promega.com]

- 15. pubs.acs.org [pubs.acs.org]

The Ascendancy of Spirocyclic Azetidines: A Technical Guide to Navigating a New Dimension in Chemical Space

For Researchers, Scientists, and Drug Development Professionals

Abstract